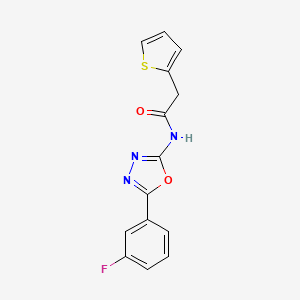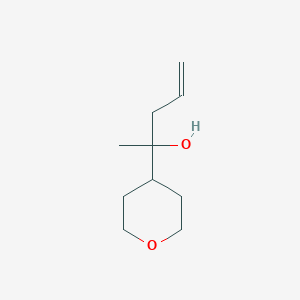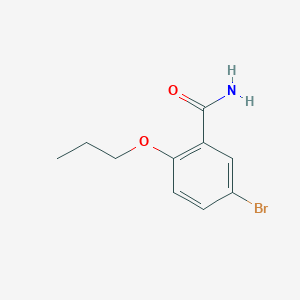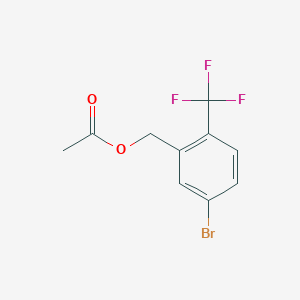
5-Bromo-2-(trifluoromethyl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(trifluoromethyl)benzyl acetate is a chemical compound with the CAS Number: 2149591-27-3 . It has a molecular weight of 297.07 . The IUPAC name for this compound is this compound . It is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Selective Sorption and Fluorescence Sensing
Compounds similar to 5-Bromo-2-(trifluoromethyl)benzyl acetate have been utilized in the development of novel zinc(II) coordination polymers, demonstrating selective adsorption of CO2 over N2. These materials show potential in selective gas sorption applications, which is crucial for environmental monitoring and gas separation technologies. Furthermore, they exhibit good selectivity for the detection of acetone via fluorescence quenching, indicating their usefulness in chemical sensing applications (Hua et al., 2015).
Synthesis and Chemical Reactions
Research on compounds structurally related to this compound has led to the synthesis of novel organic molecules. For instance, the bromination of benzylidene 2-pyridylhydrazone in acetic acid produces benzylidene 2-(N-bromopyridylium)-hydrazone bromide, demonstrating the compound's role in facilitating unique chemical transformations (Gibson, 1963).
Material Synthesis and Modification
The preparation of 2,6-anhydro-3-deoxyhept-(or hex-)2-enononitriles from 1-bromo-D-glycosyl cyanides with zinc under aprotic conditions showcases the role of bromo and trifluoromethyl substituted compounds in the synthesis of complex organic molecules. These reactions are crucial for the development of new materials and chemical intermediates (Somsák et al., 1990).
Organic Synthesis Methodologies
Compounds similar to this compound are instrumental in developing new organic synthesis methodologies. For example, the synthesis of imidazole derivatives using diethyl bromophosphate as an oxidant under ultrasound irradiation demonstrates the compound's utility in facilitating efficient, high-yield organic reactions (Nagargoje et al., 2012).
Enzyme Inhibition and Biological Studies
Bromophenol derivatives, including those with structural similarities to this compound, have shown significant activity in inhibiting critical enzymes like acetylcholinesterase and carbonic anhydrase. These studies are foundational for developing new pharmaceuticals and understanding biological systems at the molecular level (Bayrak et al., 2019).
Safety and Hazards
The compound is considered hazardous and may cause skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear . It should be stored in a well-ventilated place and kept tightly closed .
将来の方向性
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that compounds like 5-Bromo-2-(trifluoromethyl)benzyl acetate could have potential applications in the development of new pharmaceuticals .
特性
IUPAC Name |
[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHUQBKFVPPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
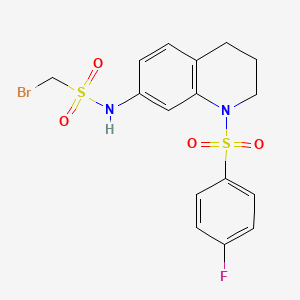

![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)
![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)

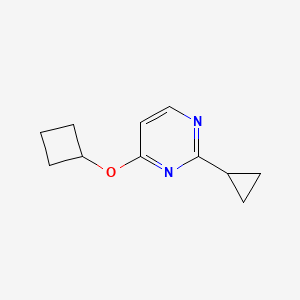
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)
